molecular formula C14H12BrNO4S B15282049 2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid

2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid

Katalognummer: B15282049
Molekulargewicht: 370.22 g/mol
InChI-Schlüssel: FNDPYGJWNIGZIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the brominated phenyl ring.

    Amidation: The formation of the sulfonamide linkage by reacting the sulfonylated bromophenyl compound with 2-aminobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(5-Bromo-2-chlorophenyl)sulfonyl]amino}benzoic acid
  • 2-{[(5-Bromo-2-fluorophenyl)sulfonyl]amino}benzoic acid
  • 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Uniqueness

2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can also affect the compound’s physical properties, such as solubility and stability.

Eigenschaften

Molekularformel

C14H12BrNO4S

Molekulargewicht

370.22 g/mol

IUPAC-Name

2-[(5-bromo-2-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12BrNO4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI-Schlüssel

FNDPYGJWNIGZIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.